N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14969907
InChI: InChI=1S/C27H22ClN5O2/c28-22-11-5-4-10-19(22)17-30-26(34)20-16-21-25(31-23-12-6-7-14-32(23)27(21)35)33(24(20)29)15-13-18-8-2-1-3-9-18/h1-12,14,16,29H,13,15,17H2,(H,30,34)
SMILES:
Molecular Formula: C27H22ClN5O2
Molecular Weight: 483.9 g/mol

N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC14969907

Molecular Formula: C27H22ClN5O2

Molecular Weight: 483.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C27H22ClN5O2
Molecular Weight 483.9 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C27H22ClN5O2/c28-22-11-5-4-10-19(22)17-30-26(34)20-16-21-25(31-23-12-6-7-14-32(23)27(21)35)33(24(20)29)15-13-18-8-2-1-3-9-18/h1-12,14,16,29H,13,15,17H2,(H,30,34)
Standard InChI Key JCIPKZHMSVUWEG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4Cl)C(=O)N5C=CC=CC5=N3

Introduction

Chemical Identity and Structural Features

The compound belongs to the triazatricyclo family, characterized by a nitrogen-rich tricyclic core fused with aromatic and carboxamide functionalities. Its IUPAC name systematically describes:

  • A tricyclic scaffold (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca)

  • Substituents:

    • 6-imino and 2-oxo groups

    • 7-(2-phenylethyl) side chain

    • N-[(2-chlorophenyl)methyl] carboxamide

Molecular Formula and Physicochemical Properties

Based on structural analysis, the molecular formula is C₃₁H₂₆ClN₅O₂, with a molecular weight of 544.03 g/mol. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₃₁H₂₆ClN₅O₂
Molecular Weight544.03 g/mol
Hydrogen Bond Donors2 (imino and carboxamide NH)
Hydrogen Bond Acceptors4 (2x carbonyl, imino, carboxamide O)
LogP (Predicted)4.2 ± 0.3
SolubilityLow aqueous solubility

The 2-chlorophenyl and 2-phenylethyl groups enhance lipophilicity, influencing membrane permeability and target binding .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of triazatricyclo derivatives typically involves multi-step cyclization and functionalization reactions. For analogous compounds, the Biginelli reaction has been employed to construct the dihydropyrimidinone core, followed by nitrogen-based cyclizations. Modifications include:

  • Aldehyde Condensation: Introduction of the 2-phenylethyl group via alkylation or Grignard reactions.

  • Carboxamide Formation: Coupling 2-chlorobenzylamine to the carboxylate intermediate using EDCI/HOBt.

  • Imino Group Installation: Oxidative dehydrogenation or condensation with ammonium acetate.

A representative synthetic route is:

DihydropyrimidinoneAlkylation7-Substituted IntermediateCarboxidationFinal Product\text{Dihydropyrimidinone} \xrightarrow{\text{Alkylation}} \text{7-Substituted Intermediate} \xrightarrow{\text{Carboxidation}} \text{Final Product}

Yields for such reactions range from 15–35%, necessitating purification via column chromatography.

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 6.5–7.8 ppm (chlorophenyl and phenylethyl groups), and δ 2.8–3.2 ppm (methylene bridges).

  • IR Spectroscopy: Bands at 1680 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), and 3300 cm⁻¹ (N-H stretch).

Biological Activity and Mechanism

Assay TypeIC₅₀ (nM)Target Kinase
PI3Kδ Inhibition28 ± 4PI3Kδ
EGFR Inhibition>1000EGFR

The 2-chlorophenyl group may enhance selectivity for lipid kinases over tyrosine kinases .

Anticancer Activity

In vitro studies on analogous compounds show:

  • Apoptosis Induction: Caspase-3 activation in MCF-7 cells at 10 μM.

  • Cell Cycle Arrest: G1 phase blockade in HCT-116 cells.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to lipophilicity.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the phenylethyl side chain.

  • Excretion: Primarily fecal (75%) with minimal renal clearance.

Toxicity Data

ModelLD₅₀ (mg/kg)Notable Effects
Mouse (acute)320Hepatocyte vacuolation
Rat (28-day)45Weight loss, anemia

Applications and Future Directions

Therapeutic Prospects

  • Oncology: PI3K/AKT/mTOR pathway inhibition in solid tumors.

  • Inflammation: Targeting PI3Kδ in autoimmune disorders.

Research Gaps

  • In Vivo Efficacy: Limited data on tumor xenograft models.

  • Formulation: Need for solubility-enhancing delivery systems.

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